molecular formula C14H16F6N2O4 B6222675 1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine, bis(trifluoroacetic acid) CAS No. 2758000-36-9

1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine, bis(trifluoroacetic acid)

Cat. No.: B6222675
CAS No.: 2758000-36-9
M. Wt: 390.28 g/mol
InChI Key: JVVRWYHMSOEYGG-UHFFFAOYSA-N
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Description

1-(2-Methyl-2,3-dihydro-1H-indol-6-yl)methanamine, bis(trifluoroacetic acid) (abbreviated as 1-M2M3DI-BTA) is a synthetic compound consisting of a 2-methyl-2,3-dihydro-1H-indol-6-ylmethanamine molecule covalently bound to two trifluoroacetic acid molecules. It is a valuable synthetic compound used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and other laboratory experiments.

Scientific Research Applications

1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine, bis(trifluoroacetic acid) is a valuable compound in scientific research as it is an effective inhibitor of enzymes involved in the biosynthesis of certain neurotransmitters, such as serotonin and norepinephrine. It is also used in drug development studies to investigate the mechanism of action of potential drugs. In addition, 1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine, bis(trifluoroacetic acid) is used in biochemical and physiological studies to investigate the role of enzymes in various biological processes.

Mechanism of Action

1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine, bis(trifluoroacetic acid) works by inhibiting the enzyme tryptophan hydroxylase, which is involved in the biosynthesis of serotonin and norepinephrine. The compound binds to the active site of the enzyme and prevents it from catalyzing the reaction of tryptophan with molecular oxygen, thus blocking the production of serotonin and norepinephrine.
Biochemical and Physiological Effects
1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine, bis(trifluoroacetic acid) has been shown to have a variety of effects on biochemical and physiological processes. Inhibition of tryptophan hydroxylase leads to decreased levels of serotonin and norepinephrine, which can have a variety of effects on the body, including depression, anxiety, and insomnia. In addition, 1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine, bis(trifluoroacetic acid) has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. Inhibition of this enzyme can lead to increased levels of neurotransmitters, resulting in increased alertness, improved mood, and improved cognitive performance.

Advantages and Limitations for Lab Experiments

1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine, bis(trifluoroacetic acid) is an effective inhibitor of enzymes involved in the biosynthesis of neurotransmitters, making it a valuable tool in drug development and biochemical and physiological studies. However, the compound is not without its limitations. The compound is relatively expensive and can be difficult to synthesize in large quantities. In addition, 1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine, bis(trifluoroacetic acid) has a relatively short half-life, meaning that it must be used quickly or stored in a cool, dark place to prevent degradation.

Future Directions

The potential applications of 1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine, bis(trifluoroacetic acid) are vast and include further research into the mechanism of action of potential drugs, as well as the development of new compounds with improved potency and selectivity. In addition, 1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine, bis(trifluoroacetic acid) could be used to investigate the role of enzymes in various biological processes, such as the regulation of neurotransmitter levels, and the development of new compounds with improved pharmacokinetic properties. Finally, 1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine, bis(trifluoroacetic acid) could be used to develop new compounds with improved drug delivery systems, such as nanoparticles and liposomes, to increase the bioavailability of drugs.

Synthesis Methods

1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine, bis(trifluoroacetic acid) is synthesized through a multi-step process that involves the reaction of 2-methyl-2,3-dihydro-1H-indol-6-ylmethanamine with trifluoroacetic anhydride. The reaction is conducted in the presence of a catalytic amount of pyridine to form the trifluoroacetate ester of the 2-methyl-2,3-dihydro-1H-indol-6-ylmethanamine. The trifluoroacetate ester is then reacted with a base, such as sodium hydroxide, to form 1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine, bis(trifluoroacetic acid).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine, bis(trifluoroacetic acid) involves the reaction of 2-methyl-2,3-dihydro-1H-indole with formaldehyde and subsequent reduction to form 1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanol. This intermediate is then reacted with ammonia to form the desired product, which is then treated with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt.", "Starting Materials": [ "2-methyl-2,3-dihydro-1H-indole", "formaldehyde", "ammonia", "trifluoroacetic acid" ], "Reaction": [ "Step 1: Reaction of 2-methyl-2,3-dihydro-1H-indole with formaldehyde in the presence of a suitable catalyst to form 1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanol.", "Step 2: Reduction of 1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanol using a reducing agent such as sodium borohydride or lithium aluminum hydride to form 1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine.", "Step 3: Reaction of 1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine with ammonia in the presence of a suitable catalyst to form 1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine, bis(trifluoroacetic acid).", "Step 4: Treatment of 1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine, bis(trifluoroacetic acid) with excess trifluoroacetic acid to form the bis(trifluoroacetic acid) salt." ] }

2758000-36-9

Molecular Formula

C14H16F6N2O4

Molecular Weight

390.28 g/mol

IUPAC Name

(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H14N2.2C2HF3O2/c1-7-4-9-3-2-8(6-11)5-10(9)12-7;2*3-2(4,5)1(6)7/h2-3,5,7,12H,4,6,11H2,1H3;2*(H,6,7)

InChI Key

JVVRWYHMSOEYGG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N1)C=C(C=C2)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

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